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Introduction
3,4-Dibromotoluene, also known by its IUPAC name 1,2-Dibromo-4-methylbenzene, is a

halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. With

the CAS Number 60956-23-2, this compound serves as a pivotal intermediate and building

block in the synthesis of a wide array of more complex molecules.[1][2] Its utility spans from the

development of novel pharmaceuticals and agrochemicals to the manufacturing of specialized

polymers, dyes, and flame retardants.[3]

The precise arrangement of two bromine atoms and a methyl group on the benzene ring

imparts a unique reactivity profile, making it a valuable substrate for cross-coupling reactions,

nucleophilic substitutions, and other functional group transformations. For researchers and

process chemists, a comprehensive understanding of its physicochemical properties is not

merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety,

developing robust analytical methods, and guaranteeing the quality of downstream products.

This guide provides a detailed examination of the core physicochemical properties of 3,4-
Dibromotoluene, supported by established analytical protocols and spectroscopic analysis. It

is designed to be a definitive resource for scientists and professionals engaged in research and

development where this versatile compound is utilized.
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The structural and chemical identity of a compound is the foundation upon which all other

property analyses are built.

IUPAC Name: 1,2-Dibromo-4-methylbenzene[1]

Common Name: 3,4-Dibromotoluene[2]

CAS Number: 60956-23-2[4][5]

Molecular Formula: C₇H₆Br₂[4][5]

Molecular Weight: 249.93 g/mol [6]

Canonical SMILES: CC1=CC(=C(C=C1)Br)Br[7]

InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N[2]

The molecule consists of a toluene backbone (a benzene ring substituted with a methyl group)

with two bromine atoms at positions 3 and 4 relative to the methyl group. This substitution

pattern dictates the electronic and steric environment of the aromatic ring, influencing its

reactivity and spectroscopic signature.

Core Physicochemical Properties
The physical state and behavior of 3,4-Dibromotoluene under various conditions are critical

for its handling, storage, and use in chemical synthesis. The following table summarizes its key

properties.
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Property Value Notes & References

Appearance
Colorless to pale yellow liquid

or solid

The physical state depends on

ambient temperature, given its

melting point.[4]

Melting Point -10 °C (14 °F) [4][7]

Boiling Point
~251 °C at 760 mmHg; 91-92

°C at 3 mmHg

Boiling point varies significantly

with pressure.[8]

Density 1.807 - 1.85 g/mL at 25 °C
Significantly denser than

water.[4][8]

Solubility

Sparingly soluble to immiscible

in water. Readily soluble in

organic solvents (ethanol,

acetone, dichloromethane).

A non-polar character

dominates its solubility profile.

[8]

Refractive Index (n₂₀/D) ~1.600 [4]

Purity (Typical) ≥97-98% (GC)
Commercially available in high

purity grades.[4][8]

Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is

the cornerstone of quality control. The expected spectral data for 3,4-Dibromotoluene are

detailed below, based on published data and established spectroscopic principles. The Spectral

Database for Organic Compounds (SDBS) lists an entry for this compound under ID 19821,

which serves as a reference for its complete spectral dataset.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of

hydrogen atoms in the molecule. For 3,4-Dibromotoluene, three distinct signals are expected:

one for the methyl protons and two for the aromatic protons.

Predicted ¹H NMR Signals (CDCl₃, 400 MHz):
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δ ~7.53 ppm (2H, multiplet): This signal corresponds to the aromatic proton H-5 which

appears as a doublet and H-2 which appears as a singlet. Due to similar electronic

environments, these signals may overlap to form a multiplet.

δ ~6.95 ppm (1H, doublet of doublets): This signal corresponds to the aromatic proton H-

6, which is coupled to H-5 and H-2 (long-range coupling).

δ ~2.30 ppm (3H, singlet): This sharp singlet is characteristic of the methyl (CH₃) group

protons, which have no adjacent protons to couple with.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent

carbon atoms. Due to the lack of symmetry, all seven carbon atoms in 3,4-Dibromotoluene
are expected to be unique, resulting in seven distinct signals.

Predicted ¹³C NMR Signals (CDCl₃, 100 MHz):

δ ~130-140 ppm: Four signals are expected in this region for the aromatic carbons. The

carbon attached to the methyl group (C-1) and the carbons attached to the bromine atoms

(C-3, C-4) will be quaternary and thus show weaker signals. The remaining three aromatic

carbons (C-2, C-5, C-6) are protonated and will appear as stronger signals.

δ ~120-130 ppm: Signals for the remaining aromatic carbons.

δ ~20-25 ppm: A single, typically strong signal for the methyl (CH₃) carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of specific frequencies of infrared light, which correspond to bond vibrations.

Key IR Absorption Bands:

3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

2980-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methyl group.
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1600-1450 cm⁻¹ (medium to strong): C=C stretching vibrations within the aromatic ring.

The substitution pattern influences the exact position and number of these bands.

~880-800 cm⁻¹ (strong): C-H out-of-plane bending. The specific frequency in this region is

highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

Below 800 cm⁻¹: C-Br stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3,4-Dibromotoluene, the presence of two bromine atoms is a dominant

feature due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1

ratio).

Expected MS Fragmentation:

Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 248, 250,

and 252 in a characteristic 1:2:1 ratio, corresponding to the presence of two bromine

atoms. The nominal molecular ion peak is at m/z 250.

[M-Br]⁺ Fragment: Loss of one bromine atom would result in a fragment cluster around

m/z 169 and 171 (1:1 ratio).

[M-CH₃]⁺ Fragment: Loss of the methyl group (a less favorable fragmentation) would lead

to a peak at m/z 235.

Benzylic Cation: A peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a

common feature in the mass spectra of toluene derivatives, though it would be less

prominent here due to the bromine substituents.

Synthesis and Reactivity Overview
Understanding the synthesis of 3,4-Dibromotoluene is key to appreciating its role as a

chemical intermediate. A common laboratory-scale synthesis involves a Sandmeyer-type

reaction starting from a substituted aminotoluene.[6]
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Reagents & Conditions

Synthetic Pathway

NaNO₂, H₂O

0-5 °C

Conc. HBr CuBr, HBr

50 °C

Purification
(Distillation)

Starting Material
(e.g., 2-Bromo-4-methylaniline)Diazonium Salt Intermediate

Crude 3,4-Dibromotoluene

 Sandmeyer Reaction

Pure 3,4-Dibromotoluene

Click to download full resolution via product page

Caption: Synthetic workflow for 3,4-Dibromotoluene via a Sandmeyer reaction.

The bromine atoms on the ring are excellent leaving groups in palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-

carbon or carbon-heteroatom bonds. This reactivity is the primary reason for its widespread

use as a building block in drug discovery and material science.

Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 3,4-Dibromotoluene is

classified as an irritant.

Hazard Statements:
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab

coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from strong oxidizing agents and bases.[7]

Experimental Protocols for Property Determination
To ensure scientific integrity, the physicochemical properties of a compound must be

determined using standardized, validated methods. The following outlines the principles of such

protocols.

Determination of Boiling Point (ASTM D86 Principle)
The boiling range of a chemical is a critical parameter for purification by distillation and for

assessing its volatility. The principle is based on the ASTM D86 standard for the distillation of

petroleum products, adapted for a pure chemical.[9]

Objective: To determine the temperature at which 3,4-Dibromotoluene transitions from

liquid to vapor under atmospheric pressure.

Methodology:

A precisely measured volume of the sample (e.g., 100 mL) is placed into a distillation

flask.

The flask is connected to a condenser and a receiving graduate cylinder, which is kept in a

cooling bath. A calibrated thermometer is positioned such that its bulb is just below the

vapor outlet.

The sample is heated at a controlled rate.
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The temperature at which the first drop of condensate falls from the condenser tip is

recorded as the Initial Boiling Point (IBP).

Heating is continued, and temperature is recorded as the volume of condensate in the

receiving cylinder increases.

The final temperature observed as the last of the liquid evaporates from the flask is the

Final Boiling Point (FBP). For a pure compound, the boiling range (FBP - IBP) should be

very narrow.

Determination of Density (ASTM D4052 Principle)
Density is a fundamental property used for material characterization and for converting mass to

volume. The modern digital density meter, based on the principle outlined in ASTM D4052,

provides highly accurate measurements.[10]

Objective: To measure the density of liquid 3,4-Dibromotoluene at a specified temperature

(e.g., 25°C).

Methodology:

The instrument, an oscillating U-tube density meter, is calibrated using two standards of

known density (e.g., dry air and ultrapure water).

The temperature of the measuring cell is precisely controlled to the target temperature.

The sample is injected into the U-tube, ensuring no air bubbles are present.

The instrument measures the oscillation period of the U-tube filled with the sample.

The density is calculated automatically by the instrument based on the calibration data

and the measured oscillation period. The result is typically given in g/cm³ or g/mL.

Determination of Water Solubility (OECD 105 Flask
Method Principle)
This protocol determines the saturation concentration of a substance in water at a given

temperature, essential for environmental fate assessment and for designing aqueous-phase
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reactions or extractions.[6]

Objective: To determine the water solubility of 3,4-Dibromotoluene.

Methodology:

An excess amount of 3,4-Dibromotoluene is added to a known volume of ultrapure water

in a flask.

The mixture is agitated (e.g., stirred or shaken) in a constant temperature bath (e.g., 25°C)

for a sufficient period to reach equilibrium (typically 24-48 hours).

After equilibration, the mixture is allowed to stand to let the undissolved material separate.

A sample of the aqueous phase is carefully removed, ensuring no undissolved material is

transferred. This is typically achieved by centrifugation followed by sampling of the

supernatant.

The concentration of 3,4-Dibromotoluene in the aqueous sample is determined using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

The measured concentration is reported as the water solubility in units like mg/L or

g/100mL.

Sample Preparation Analysis

Add Excess Solute
to Water

Equilibrate at
Constant Temp

(24-48h)

Separate Phases
(Centrifuge)

Sample Aqueous
Supernatant

Transfer Quantify by
HPLC or GC-MS

Report Solubility
(mg/L)

Click to download full resolution via product page

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).
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Conclusion
3,4-Dibromotoluene is a chemical intermediate whose value is defined by its versatile

reactivity. A thorough and precise understanding of its physicochemical properties is the

foundation for its effective and safe application in research and industry. This guide has

consolidated the essential identity, physical, spectroscopic, and safety data for 3,4-
Dibromotoluene, grounding this information in the context of standardized, authoritative

analytical methods. By leveraging this knowledge, researchers and drug development

professionals can confidently integrate this important building block into their synthetic

strategies, accelerating innovation in chemical and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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